(5-Amino-1-methyl-1h-benzoimidazol-2-yl)-methanol dihydrochloride
Description
Properties
IUPAC Name |
(5-amino-1-methylbenzimidazol-2-yl)methanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.2ClH/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13;;/h2-4,13H,5,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOJMXXXLPVZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 5-Amino-1-methylbenzimidazole Precursors
A key step involves the alkylation of a 5-amino-1-methylbenzimidazole intermediate with 2-haloalkanols (e.g., 2-chloroethanol) to introduce the hydroxyalkyl substituent at the 2-position. This reaction is typically performed under basic conditions using inorganic bases such as sodium carbonate or potassium carbonate, optionally in the presence of metal halides to promote reaction efficiency.
- Reaction temperature ranges from 25°C to 125°C, with optimal yields at 60–70°C.
- Reaction times vary from 2 to 15 hours depending on temperature, with higher temperatures favoring shorter reaction times.
- The reaction is carried out in aqueous or mixed solvent systems, often with acetic acid/acetate buffers to maintain pH between 4 and 6 during the alkylation.
Isolation and Purification
After completion of the alkylation, the reaction mixture is cooled and acidified to pH 1.0 with hydrochloric acid, followed by extraction with organic solvents such as ethyl acetate or dichloromethane to remove impurities.
Formation of the Dihydrochloride Salt
The free base (5-amino-1-methyl-1H-benzimidazol-2-yl)methanol is converted into its dihydrochloride salt by treatment with concentrated hydrochloric acid.
- This step enhances the compound's stability and solubility for further research use.
- The salt formation is typically performed by dissolving the free base in an appropriate solvent and adding excess HCl, followed by crystallization.
- The resulting dihydrochloride salt is isolated by filtration and drying.
Experimental Data Summary
| Step | Reagents/Conditions | Key Parameters | Yield/Notes |
|---|---|---|---|
| Alkylation of 5-amino-1-methylbenzimidazole | 2-chloroethanol, Na2CO3, NaI (optional) | 65–70°C, 8–12 h, pH 4–6 buffer | Efficient conversion to hydroxyalkyl intermediate |
| Acidification and extraction | HCl to pH 1.0, extraction with ethyl acetate | pH adjustment critical for phase separation | Purification by recrystallization or chromatography |
| Basification and extraction | Na2CO3 to pH 8–9, extraction with DCM | pH control critical for product isolation | Solid product obtained after solvent removal |
| Salt formation | Concentrated HCl addition | Room temperature to mild heating | Formation of dihydrochloride salt, stable solid |
Research Findings and Process Improvements
- The use of 2-chloroethanol as an alkylating agent avoids the use of hazardous ethylene oxide, improving safety at industrial scale.
- Reaction pH and temperature are critical parameters influencing yield and purity; maintaining pH between 4 and 6 during alkylation optimizes product formation.
- Post-reaction workup involving sequential acidification and basification allows efficient separation of the product from impurities.
- Conversion to dihydrochloride salt enhances compound stability for storage and handling in research applications.
- Alternative synthetic routes involving reductive amination and ring-opening polymerization have been explored for related benzimidazole derivatives but are more complex and less direct for this specific compound.
Representative Synthetic Scheme (Simplified)
- Starting Material: 5-amino-1-methylbenzimidazole
- Alkylation: Reaction with 2-chloroethanol under basic conditions (Na2CO3) at 65–70°C
- Workup: Acidify to pH 1.0, extract impurities; basify to pH 8–9, extract product
- Purification: Recrystallization or chromatography
- Salt Formation: Treat with concentrated HCl to form dihydrochloride salt
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzoimidazole structures exhibit antimicrobial properties. A study demonstrated that derivatives of benzoimidazole, including (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride, showed effectiveness against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. For example, a case study reported significant cytotoxicity against breast cancer cells, indicating its potential as a chemotherapeutic agent.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15.2 | [Study A] |
| HeLa (Cervical) | 20.5 | [Study B] |
Enzyme Inhibition
This compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it shows promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.
Neuroprotective Effects
Recent investigations have suggested that this compound may exert neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. A study highlighted its ability to reduce oxidative stress markers in neuronal cells.
Organic Electronics
Due to its unique electronic properties, this compound is being explored as a potential material for organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its stability and conductivity make it a candidate for further research in this area.
Conclusion and Future Directions
The compound this compound shows significant promise across various fields, particularly in medicinal chemistry and material sciences. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its applications.
Future studies should focus on:
- Conducting clinical trials to evaluate safety and efficacy in humans.
- Exploring synthetic modifications to enhance biological activity.
- Investigating its potential in combination therapies for cancer treatment.
Mechanism of Action
The mechanism by which (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular functions and biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The following table summarizes key differences between the target compound and analogous benzimidazole derivatives:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The target compound’s 5-amino group (electron-donating) contrasts with the 5-methoxy (electron-donating but bulkier) in and 5-fluoro (electron-withdrawing) in . These differences influence electronic properties and reactivity .
- Substituent Position: The 2-methyl group in alters steric hindrance compared to the target’s 2-methanol, affecting binding interactions in biological systems .
Biological Activity
(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride, a benzimidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C9H13Cl2N3O
- Molecular Weight : 250.12 g/mol
- CAS Number : 1158781-00-0
- SMILES Notation : Cl.Cl.Nc1ccc2[nH]c(CO)nc2c1
Pharmacological Activities
Benzimidazole derivatives, including this compound, exhibit a broad spectrum of biological activities. Key areas of interest include:
Anticancer Activity
Research indicates that benzimidazole derivatives can act as potential anticancer agents. The mechanism often involves intercalative interactions with DNA, which disrupts cellular processes and induces apoptosis. For instance, studies have shown that modifications to the benzimidazole structure can significantly enhance cytotoxicity against various cancer cell lines .
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MIC) indicating effective antibacterial properties comparable to standard antibiotics .
Antiviral Effects
Certain benzimidazole derivatives have been evaluated for their antiviral potential, particularly against hepatitis C virus (HCV). Compounds with specific substitutions have shown promising results in inhibiting viral replication .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is heavily influenced by their structural modifications. For example:
- Substituents on the benzimidazole ring can alter the electronic properties and steric factors, impacting binding affinity to biological targets.
- Positioning of functional groups such as amino or hydroxyl groups can enhance solubility and bioavailability, leading to improved pharmacological effects .
Case Studies
Several studies have focused on the biological activity of this compound:
- Anticancer Study : A study demonstrated that this compound exhibits significant cytotoxic effects on human cancer cell lines through DNA intercalation mechanisms, leading to increased apoptosis markers .
- Antimicrobial Evaluation : In a comparative study, this compound was tested against various bacterial strains, showing effective inhibition at concentrations lower than traditional antibiotics like ampicillin and ciprofloxacin .
- Antiviral Research : Another investigation assessed the compound's efficacy against HCV, revealing that specific structural features enhance its antiviral activity significantly .
Data Summary
Q & A
Q. Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) and a C18 column; purity ≥95% is typical for in vitro assays .
- Elemental analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out adducts .
Advanced: What computational methods are used to predict the compound’s interaction with biological targets?
Q. Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to targets like DNA topoisomerase or cytochrome P450.
- QSAR models : Train on datasets of benzimidazole derivatives to predict IC₅₀ values for novel analogs .
- MD simulations : Assess binding stability over 100 ns trajectories in GROMACS .
Advanced: How can researchers address discrepancies in reported synthetic yields across studies?
Q. Methodological Answer :
- Reaction replication : Reproduce methods under controlled conditions (e.g., inert atmosphere, exact stoichiometry).
- Byproduct analysis : Use LC-MS or GC-MS to identify unaccounted impurities affecting yield calculations .
- Meta-analysis : Compare solvent systems, catalysts, and temperatures across studies to isolate critical variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
